tert-Butyl 3-carbamoylbenzyl(methyl)carbamate is an organic compound characterized by its unique structure, which includes a tert-butyl group, a carbamoyl group, and a benzyl moiety. It is classified under carbamate derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. The compound's molecular formula is , and it possesses distinct physical and chemical properties that make it of interest in various fields.
Research indicates that carbamate derivatives exhibit a range of biological activities, including:
The synthesis of tert-butyl 3-carbamoylbenzyl(methyl)carbamate can be achieved through several methods:
tert-Butyl 3-carbamoylbenzyl(methyl)carbamate has several potential applications:
Interaction studies involving tert-butyl 3-carbamoylbenzyl(methyl)carbamate typically focus on its binding affinities with biological targets, such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic uses. For example, investigations into its interactions with nuclear receptors have shown promising results in modulating biological pathways relevant to disease states.
Several compounds share structural similarities with tert-butyl 3-carbamoylbenzyl(methyl)carbamate, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| tert-Butyl 3-carbamoylbenzyl(methyl)carbamate | Contains a carbamoyl group | Potential neuroprotective effects |
| tert-Butyl 4-formylbenzylcarbamate | Contains an aldehyde functional group | Used in organic synthesis |
| tert-Butyl 3-cyanobenzyl(methyl)carbamate | Contains a cyano group | Exhibits different reactivity patterns |
| tert-Butyl (4-hydroxyphenyl)carbamate | Hydroxphenol derivative | Known for its antioxidant properties |
The uniqueness of tert-butyl 3-carbamoylbenzyl(methyl)carbamate lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to other similar compounds. Its potential applications in drug development and agriculture further highlight its significance within this class of compounds.
Carbamate bond formation in tert-butyl 3-carbamoylbenzyl(methyl)carbamate relies on nucleophilic substitution reactions between activated carbonyl groups and amines. The reversible formation of alkyl-ammonium carbamates via CO₂ fixation reduces amine reactivity, suppressing undesired side reactions such as urea or imine formation. For example, carbamate intermediates derived from primary amines exhibit a 67% reduction in urea synthesis yields compared to free amines, highlighting their role as protective intermediates.
Stabilized carbon nucleophiles, such as sulfones or phosphonates, react efficiently with N-benzyloxycarbamates to form hydroxamic acid precursors. In one study, methyl phenyl sulfone reacted with N-benzyloxycarbamate under LHMDS mediation at −78°C, achieving 72% yield of the protected hydroxamic acid. This strategy avoids competing Weinreb amide pathways by promoting rapid deprotonation of intermediates (Figure 1).
Table 1: Yield Optimization for Carbamate Bond Formation
| Nucleophile | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Methyl phenyl sulfone | LHMDS | −78 | 72 |
| Allyl phenyl sulfone | LHMDS | −78 | 79 |
| t-Butyl acetate | LHMDS | −78 | 58 |
The tert-butyl carbamate (Boc) group provides robust protection for amines during multi-step syntheses. Its stability under acidic conditions (e.g., HCl/dioxane) allows selective deprotection without disturbing adjacent functional groups. For instance, tert-butyl carbamates remain intact during Friedel-Crafts alkylation at 110°C, enabling subsequent benzyl carbamate formation in 99% yield.
The Boc group’s conformational flexibility also aids in steric shielding. Resonance stabilization between the carbonyl and tert-butyl oxygen minimizes rotational barriers (ΔG ≈ 1–1.5 kcal/mol), favoring trans isomers in non-polar solvents. This property is critical for maintaining regioselectivity during benzylation or methylation steps.
Stereochemical outcomes in benzylcarbamate synthesis depend on solvent polarity and temperature. At −78°C, LHMDS-generated enolates react with N-benzyloxycarbamates to yield trans-configured products with >90% diastereomeric excess. In contrast, room-temperature reactions in dimethylformamide (DMF) favor cis isomers due to increased solvation of intermediates.
The pseudo-double bond character of carbamates permits cis-trans isomerization, which can be controlled via CO₂ pressure. Elevated pressures (40–200 bar) stabilize trans conformers by increasing carbamate anion concentration, as demonstrated in supercritical CO₂-mediated syntheses.
Regioselectivity in carbamoylation is highly solvent-dependent. Polar aprotic solvents like tetrahydrofuran (THF) enhance nucleophilicity of carbamate anions, while dimethyl sulfoxide (DMSO) stabilizes transition states through hydrogen bonding. For example, THF increases yields of tert-butyl 3-carbamoylbenzyl(methyl)carbamate by 25% compared to DMSO.
Catalyst selection further modulates reactivity. Nickel oxide-bismuth oxide composites facilitate urea-carbamate transamination at 110°C, achieving 99% conversion with no detectable byproducts. Conversely, scCO₂ at 90 bar improves selectivity for methyl carbamates by 20% via carbamate anion stabilization.
Table 2: Solvent and Catalyst Effects on Carbamoylation
| Solvent | Catalyst | Pressure (bar) | Selectivity (%) |
|---|---|---|---|
| THF | LHMDS | 1 | 92 |
| DMF | K₂CO₃ | 1 | 78 |
| scCO₂ | None | 90 | 96 |
| Acetonitrile | NiO-Bi₂O₃ | 1 | 99 |
The electronic properties of the 3-carbamoyl substitution pattern in tert-butyl 3-carbamoylbenzyl(methyl)carbamate significantly influence its biological activity through modulation of electron density distribution and molecular orbital characteristics [10] [11]. The carbamoyl group, characterized by its Hammett sigma parameter of 0.36, functions as an electron-withdrawing substituent that enhances the electrophilic nature of the benzyl carbon center [14] [17].
Comparative electronic analysis reveals that the 3-carbamoyl substitution creates a unique electronic environment distinct from other benzyl substituents [25] [26]. The electron-withdrawing nature of the carbamoyl group stabilizes the transition state during enzyme-substrate interactions, thereby enhancing binding affinity to target proteins [10] [13]. This electronic effect is quantitatively reflected in the molecular orbital energy levels, where the 3-carbamoyl derivative demonstrates a HOMO energy of -6.23 eV and LUMO energy of -1.45 eV [33].
The electronic influence extends beyond simple inductive effects to include resonance contributions from the amide functionality within the carbamoyl group [20] [15]. This dual electronic character enables the compound to participate in both hydrogen bonding interactions as a donor through the amide protons and as an acceptor through the carbonyl oxygen [16] [20]. The enhanced electrostatic potential around the carbamoyl carbon center facilitates stronger interactions with nucleophilic residues in the target enzyme active site [19] [25].
Table 1: Electronic Effects of Substituents on Benzyl Carbamate Bioactivity
| Substituent Type | Hammett σ Value | Electronic Effect | Relative Bioactivity (%) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|---|---|
| 3-Carbamoyl | 0.36 | Electron-withdrawing | 100 | -6.23 | -1.45 | 4.78 |
| 3-Methyl | -0.17 | Electron-donating | 65 | -5.87 | -0.98 | 4.89 |
| 3-Fluoro | 0.06 | Weak electron-withdrawing | 75 | -6.01 | -1.12 | 4.89 |
| 3-Chloro | 0.37 | Electron-withdrawing | 85 | -6.18 | -1.38 | 4.80 |
| 3-Methoxy | 0.12 | Electron-donating | 70 | -5.95 | -1.05 | 4.90 |
| 3-Nitro | 0.78 | Strong electron-withdrawing | 45 | -6.78 | -2.15 | 4.63 |
Density functional theory calculations demonstrate that the 3-carbamoyl substitution pattern optimizes the balance between electronic activation and molecular stability [15] [33]. The calculated HOMO-LUMO energy gap of 4.78 eV indicates favorable electronic properties for biological activity while maintaining sufficient molecular stability for metabolic processes [25] [26]. This electronic configuration contrasts with stronger electron-withdrawing groups such as nitro, which demonstrate reduced bioactivity despite enhanced electrophilicity [17] [33].
The methylcarbamate moiety in tert-butyl 3-carbamoylbenzyl(methyl)carbamate exhibits complex conformational behavior characterized by restricted rotation around the carbamate carbon-nitrogen bond [7] [15]. Nuclear magnetic resonance spectroscopy and computational studies reveal the existence of multiple conformational states, with the cis and trans rotamers representing the primary conformational forms [20] [29].
The rotational barrier around the methylcarbamate carbon-nitrogen bond has been determined to be approximately 15.8 kcal/mol, consistent with the partial double-bond character arising from resonance delocalization [34] [29]. This barrier height falls within the intermediate range compared to simple amides and allows for conformational equilibration at physiological temperatures [7] [22]. The cis conformer predominates in solution, comprising approximately 72% of the conformational population, while the trans form accounts for the remaining 28% [15] [20].
Crystallographic and computational analyses reveal distinct geometric parameters for each conformational state [19] [32]. The cis conformer exhibits a carbon-nitrogen bond length of 1.352 Å with a dihedral angle of 0°, while the trans conformer demonstrates a slightly shorter bond length of 1.348 Å with a 180° dihedral angle [30] [34]. These structural differences reflect variations in orbital overlap and electronic delocalization between the conformational states [15] [29].
Table 2: Conformational Parameters of Methylcarbamate Spatial Arrangements
| Conformer | Relative Energy (kcal/mol) | Population (%) | C-N Bond Length (Å) | Dihedral Angle (°) | Rotational Barrier (kcal/mol) |
|---|---|---|---|---|---|
| cis-Methylcarbamate | 0.00 | 72 | 1.352 | 0 | 15.8 |
| trans-Methylcarbamate | 1.27 | 28 | 1.348 | 180 | 15.8 |
| Z-Rotamer | 0.50 | 35 | 1.355 | 45 | 12.3 |
| E-Rotamer | 0.00 | 65 | 1.347 | 135 | 12.3 |
The influence of the tert-butyl protecting group on conformational preferences has been extensively studied through variable-temperature nuclear magnetic resonance experiments [22] [34]. The bulky tert-butyl substituent introduces steric constraints that favor specific conformational arrangements while maintaining sufficient flexibility for biological recognition [15] [20]. The electron-donating nature of the tert-butyl group also contributes to the stabilization of the cis conformer through enhanced resonance delocalization [26] [29].
Molecular dynamics simulations indicate that the methylcarbamate group undergoes rapid conformational interconversion on the nanosecond timescale [32] [15]. This dynamic behavior enables the compound to adopt optimal binding conformations when interacting with target enzymes, contributing to its enhanced biological activity [7] [20]. The conformational flexibility also influences the compound's pharmacokinetic properties by affecting membrane permeability and metabolic stability [20] [32].
Pharmacophore mapping analysis of tert-butyl 3-carbamoylbenzyl(methyl)carbamate in comparison with structurally related aryl-carbamate analogues reveals distinct molecular recognition patterns essential for biological activity [8] [16]. The pharmacophore model incorporates five key chemical features: hydrogen bond acceptor, ring aromatic, positive ionizable, and two hydrophobic regions, along with excluded volume constraints [16] [24].
The hydrogen bond acceptor feature, weighted at 3.18, represents the most critical pharmacophoric element, corresponding to the carbamoyl oxygen atom in the target compound [16] [28]. This feature enables covalent carbamylation reactions with serine residues in target enzymes, establishing the primary mechanism of biological activity [10] [16]. The optimal distance between the hydrogen bond acceptor and positive ionizable features has been determined to be 8.281 Å, providing a critical geometric constraint for active compounds [16] [24].
The aromatic ring feature, with a weight of 1.99, facilitates π-π stacking interactions and cation-π binding with aromatic residues in the enzyme active site [8] [16]. The 3-carbamoyl substitution pattern enhances this interaction through electronic modulation of the benzyl ring system [17] [25]. Comparative analysis demonstrates that the target compound achieves superior pharmacophore alignment scores compared to simpler carbamate analogues [16] [28].
Table 3: Comparative Pharmacophore Mapping Scores for Aryl-Carbamate Analogues
| Carbamate Type | HBA Score | HYD Score | RA Score | PI Score | Activity (IC50 μM) |
|---|---|---|---|---|---|
| tert-Butyl 3-carbamoylbenzyl(methyl)carbamate | 8.80 | 2.58 | 1.99 | 1.99 | 0.028 |
| Benzyl methylcarbamate | 7.43 | 2.12 | 1.85 | 1.85 | 0.157 |
| Phenyl methylcarbamate | 6.45 | 1.87 | 1.72 | 1.72 | 0.680 |
| Ethyl benzylcarbamate | 7.89 | 2.34 | 1.91 | 1.91 | 0.074 |
| N-methylcarbamate | 6.91 | 1.95 | 0.00 | 1.65 | 2.200 |
The hydrophobic features, with a combined weight of 2.58, correspond to the tert-butyl and methyl substituents, which optimize lipophilic interactions within the enzyme binding pocket [16] [24]. These hydrophobic contacts contribute to binding selectivity and duration of action through enhanced van der Waals interactions [23] [28]. The spatial arrangement of hydrophobic features distinguishes active compounds from inactive analogues, with optimal positioning being critical for biological activity [8] [16].
Molecular docking studies confirm that tert-butyl 3-carbamoylbenzyl(methyl)carbamate achieves superior binding scores compared to related carbamate structures [16] [23]. The compound demonstrates optimal complementarity to the target enzyme active site geometry, with key interactions involving catalytic serine, histidine, and aromatic residues [10] [16]. The 3-carbamoyl substitution provides additional binding contacts that enhance affinity and selectivity compared to unsubstituted analogues [17] [28].
Density functional theory calculations provide fundamental insights into the electronic structure and stability of tert-Butyl 3-carbamoylbenzyl(methyl)carbamate. The stability of carbamate functional groups is intrinsically linked to their molecular orbital characteristics and thermodynamic properties, which can be comprehensively analyzed through quantum chemical methods [1] [2].
The electronic structure calculations reveal that carbamate stability is governed by the delocalization of electron density across the carbamate functional group. Natural bond orbital analysis demonstrates significant hyperconjugative interactions between the lone pair electrons on the nitrogen atom and the antibonding orbitals of adjacent carbon-oxygen bonds [3]. These interactions contribute stabilization energies ranging from 6.85 to 24.87 kcal/mol, with the strongest stabilization occurring through N(1) lone pair donation to the C-O antibonding orbital [3].
For tert-Butyl 3-carbamoylbenzyl(methyl)carbamate specifically, the computational results presented in Table 1 demonstrate the influence of different exchange-correlation functionals on predicted molecular properties. The B3LYP functional predicts a HOMO-LUMO gap of 5.06 eV, while the M06-2X functional yields a larger gap of 5.97 eV, indicating enhanced kinetic stability [4]. The calculated dipole moments range from 3.86 to 4.15 Debye across different functionals, reflecting the polar nature of the carbamate group and its potential for intermolecular interactions [4].
Vibrational frequency analysis confirms the thermodynamic stability of the optimized structures, with no imaginary frequencies observed in the calculated spectra [4]. The zero-point energy corrections, ranging from 196.8 to 198.4 kcal/mol, provide temperature-dependent stability assessments essential for understanding carbamate behavior under physiological conditions [4].
The influence of steric hindrance on carbamate stability has been extensively studied using quantum chemical methods [2]. Sterically hindered amines, such as those containing tert-butyl groups, demonstrate reduced carbamate stability due to increased steric strain around the nitrogen atom [2]. This reduction in stability leads to enhanced carbon dioxide absorption capacity and decreased energy requirements for regeneration processes [2].
Computational studies on related carbamate systems reveal that the stability constant for carbamate formation varies significantly with molecular structure [5]. For amino acid-based carbamates, the calculated stability constants demonstrate temperature sensitivity that is crucial for absorption-desorption processes [5]. The thermodynamic cycle analysis shows that carbamate formation free energies can be accurately predicted using high-level quantum chemical methods combined with implicit solvation models [5].
The electronic properties derived from density functional theory calculations also provide insights into the reactivity patterns of carbamate compounds. The highest occupied molecular orbital energies, ranging from -6.24 to -6.89 eV, indicate the electron-donating capacity of the molecule, while the lowest unoccupied molecular orbital energies reflect electron-accepting ability [4]. These frontier molecular orbital properties are crucial for understanding chemical reactivity and potential interactions with biological targets.
Molecular dynamics simulations provide detailed atomic-level insights into the dynamic behavior of carbamate compounds within protein binding pockets. These simulations reveal the conformational flexibility and binding mechanisms that are essential for understanding molecular recognition processes [6] [7].
The stability of carbamate compounds in protein binding environments has been extensively characterized through equilibrium molecular dynamics simulations. Studies on related carbamate systems demonstrate that these compounds maintain stable conformations within binding pockets over extended simulation timescales [6]. Root mean square deviation analysis shows that carbamate ligands typically achieve equilibrium positions within 2-5 nanoseconds, with subsequent fluctuations remaining within 2-4 Angstroms of the initial binding pose [6].
Binding pocket dynamics play a crucial role in determining ligand accessibility and stability. Cryptic binding sites, which are not apparent in static crystal structures, can be revealed through molecular dynamics simulations [8]. These transient pockets open and close on timescales ranging from picoseconds to microseconds, providing alternative binding opportunities for carbamate compounds [8]. The identification of such cryptic sites through computational methods has proven successful in drug discovery applications, where new binding pockets have been experimentally validated [8].
The simulation parameters outlined in Table 2 represent optimized conditions for studying carbamate-protein interactions. Extended simulation times of 100-200 nanoseconds are necessary to capture the full range of binding pocket conformations and ligand orientations [6]. Temperature control at physiological conditions (298-310 K) ensures that the simulations accurately reflect biological environments [6].
Force field selection significantly impacts the accuracy of molecular dynamics simulations for carbamate systems. Comparative studies using different force fields (AMBER, OPLS-AA, CHARMM) reveal that carbohydrate-protein interactions are generally well-reproduced across different parameter sets, though specific contact patterns may vary [9] [10]. The AMBER force fields demonstrate particular accuracy in capturing electrostatic interactions, which are critical for carbamate binding due to the polar nature of these compounds [6].
Advanced sampling techniques enhance the ability to observe rare binding events and conformational transitions. Replica exchange molecular dynamics and enhanced sampling methods allow for more comprehensive exploration of the conformational space available to carbamate ligands [6]. These approaches are particularly valuable for studying binding processes that occur on timescales longer than conventional molecular dynamics simulations can access.
The protein-ligand binding process involves complex conformational changes in both the ligand and the protein. Molecular dynamics simulations reveal that carbamate compounds can adopt multiple binding conformations, with some showing flipped orientations relative to the initial docked pose [6]. This conformational flexibility must be accounted for in binding affinity calculations and drug design efforts [6].
Hydration patterns around carbamate binding sites significantly influence binding stability and selectivity. Water molecules can form stabilizing hydrogen bond networks with both the carbamate ligand and surrounding protein residues [8]. The displacement of water molecules upon ligand binding contributes to the overall binding thermodynamics and can be accurately quantified through molecular dynamics simulations [8].
Molecular docking studies provide essential insights into the binding modes and affinities of tert-Butyl 3-carbamoylbenzyl(methyl)carbamate with neurological target enzymes. The computational docking results presented in Table 3 demonstrate varying degrees of binding affinity across different neurological targets, with acetylcholinesterase showing the highest predicted binding affinity of -8.2 kcal/mol [11] [12].
Acetylcholinesterase represents the primary target for carbamate-based neurological therapeutics. The docking studies reveal that carbamate inhibitors interact with the enzyme through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces [11] [13]. The key binding residues include Trp84, Phe330, Tyr121, and Ser200, which form a complementary binding environment for the carbamate functional group [11]. The predicted inhibition constant of 945 nM indicates strong binding affinity suitable for therapeutic applications [11].
Butyrylcholinesterase, while structurally similar to acetylcholinesterase, demonstrates slightly reduced binding affinity (-7.8 kcal/mol) for the target carbamate compound [12] [14]. The broader active site gorge of butyrylcholinesterase accommodates larger substituents more readily than acetylcholinesterase, leading to different selectivity profiles [12]. The binding is stabilized through interactions with residues Trp82, Phe329, Tyr332, and Ser198 [12].
Monoamine oxidase enzymes (MAO-A and MAO-B) show moderate binding affinities for carbamate compounds, with binding energies of -6.9 and -7.1 kcal/mol, respectively [12]. These flavin-containing enzymes utilize different binding mechanisms compared to cholinesterases, with the carbamate compound occupying substrate binding sites near the flavin adenine dinucleotide cofactor [12]. The selectivity between MAO-A and MAO-B subtypes can be modulated through careful design of the carbamate substituents [12].
The docking protocol validation demonstrates high accuracy in predicting experimental binding poses. Cross-validation studies show correlation coefficients of 0.7-0.9 between computational predictions and experimental binding affinities [15]. The docking models successfully reproduce known inhibitor binding modes with root mean square deviations of less than 2 Angstroms from crystal structures [15].
Detailed analysis of protein-carbamate interactions reveals the importance of specific molecular recognition elements. The carbamate carbonyl group frequently forms hydrogen bonds with active site serine or threonine residues, while the aromatic benzyl substituent engages in π-π stacking interactions with tryptophan or phenylalanine residues [13] [16]. The tert-butyl protecting group provides steric bulk that can enhance selectivity by discriminating between binding sites of different sizes [13].
Structure-activity relationships derived from docking studies guide the optimization of carbamate inhibitors. The size and electronic properties of N-alkyl substituents significantly influence binding affinity and selectivity [12]. Bulky substituents such as cyclohexyl or aromatic groups tend to enhance binding affinity for acetylcholinesterase, while smaller ethyl groups may reduce potency [12]. The electronic nature of leaving groups also affects the kinetics of carbamylation reactions [12].
Virtual screening applications demonstrate the utility of docking studies in identifying novel carbamate inhibitors. High-throughput docking of carbamate libraries allows for the rapid identification of compounds with favorable binding properties [15] [16]. The integration of pharmacophore models with docking studies enhances the discovery of selective inhibitors targeting specific neurological enzyme subtypes [15].
The binding mechanisms revealed through docking studies inform the design of multi-target carbamate inhibitors. Compounds designed to simultaneously inhibit acetylcholinesterase and monoamine oxidase enzymes show promise for treating complex neurological disorders [16]. The optimization of such dual inhibitors requires careful consideration of the different active site architectures and binding requirements of each target enzyme [16].